molecular formula C8H14Cl2N2 B6155596 N1,N4-dimethylbenzene-1,4-diamine dihydrochloride CAS No. 10541-30-7

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B6155596
CAS No.: 10541-30-7
M. Wt: 209.11 g/mol
InChI Key: PXJHVKRLFWZUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and both amino groups are further substituted with methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of N,N-dimethylbenzene-1,4-diamine with hydrochloric acid. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons. These interactions are crucial in its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties.

    N,N-dimethylbenzene-1,2-diamine: Another isomer with different substitution positions.

    N,N-dimethylbenzene-1,3-diamine: An isomer with amino groups at the 1 and 3 positions.

Uniqueness

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise chemical behavior and stability .

Properties

CAS No.

10541-30-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H

InChI Key

PXJHVKRLFWZUNV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NC.Cl.Cl

Purity

95

Related CAS

99-98-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.